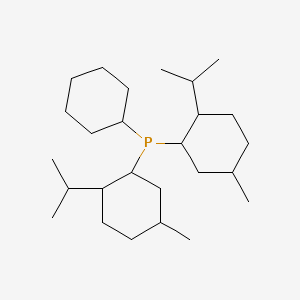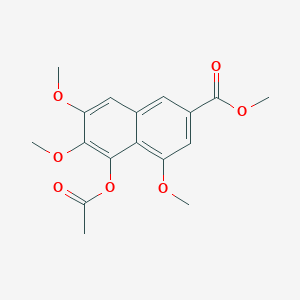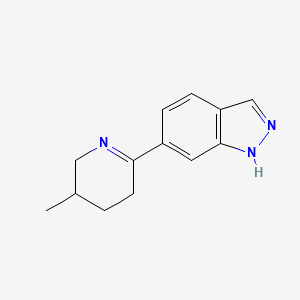
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a complex organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound is notable for its unique structure, which includes a diethylamino group, a dioxo-indanyl group, and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the diethylamino, dioxo-indanyl, and methyl groups. Common reagents used in these reactions may include acetic anhydride, diethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-: Another acetamide derivative with a different indanyl group.
Acetamide, N-(1,3-dioxo-2-phenyl-2-indanyl)-N-methyl-: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its diethylamino group, in particular, may influence its reactivity and interactions with other molecules.
Conclusion
Acetamide, 2-(diethylamino)-N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a complex and versatile compound with various applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study in multiple fields.
Propriétés
Numéro CAS |
59209-61-9 |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C18H24N2O3/c1-5-18(19(4)15(21)12-20(6-2)7-3)16(22)13-10-8-9-11-14(13)17(18)23/h8-11H,5-7,12H2,1-4H3 |
Clé InChI |
KVFCJCLTTYMWAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


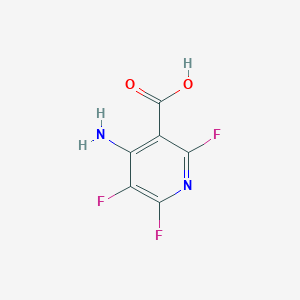

![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

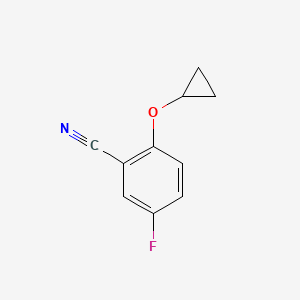
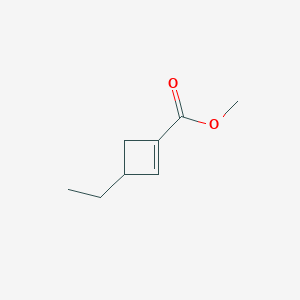

![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
